molecular formula C18H13Cl2NO4S2 B11141340 3,6-dichloro-N-[4-(ethenylsulfonyl)-3-methoxyphenyl]-1-benzothiophene-2-carboxamide

3,6-dichloro-N-[4-(ethenylsulfonyl)-3-methoxyphenyl]-1-benzothiophene-2-carboxamide

Cat. No.: B11141340
M. Wt: 442.3 g/mol
InChI Key: FTVDYRCRFZOSNL-UHFFFAOYSA-N
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Description

3,6-DICHLORO-N-[4-(ETHENESULFONYL)-3-METHOXYPHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DICHLORO-N-[4-(ETHENESULFONYL)-3-METHOXYPHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzothiophene core, chlorination, and subsequent functionalization with ethenesulfonyl and methoxyphenyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

3,6-DICHLORO-N-[4-(ETHENESULFONYL)-3-METHOXYPHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and catalyst presence are tailored to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

3,6-DICHLORO-N-[4-(ETHENESULFONYL)-3-METHOXYPHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-DICHLORO-N-[4-(ETHENESULFONYL)-3-METHOXYPHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-DICHLORO-N-[4-(ETHENESULFONYL)-3-METHOXYPHENYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H13Cl2NO4S2

Molecular Weight

442.3 g/mol

IUPAC Name

3,6-dichloro-N-(4-ethenylsulfonyl-3-methoxyphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C18H13Cl2NO4S2/c1-3-27(23,24)15-7-5-11(9-13(15)25-2)21-18(22)17-16(20)12-6-4-10(19)8-14(12)26-17/h3-9H,1H2,2H3,(H,21,22)

InChI Key

FTVDYRCRFZOSNL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)S(=O)(=O)C=C

Origin of Product

United States

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